6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Overview
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic organic compound characterized by a fused pyrrole-pyrimidine ring system.
Mechanism of Action
Target of Action
The primary target of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is overexpressed in a variety of human cancers .
Mode of Action
This compound acts as a competitive inhibitor of PAK4 . The compound binds to the kinase domain of PAK4, preventing the enzyme from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
The inhibition of PAK4 by this compound affects several cellular pathways. For instance, it leads to the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 . These changes in gene expression contribute to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight (13315 g/mol) and its physical form (white to yellow solid) suggest that it may have good bioavailability .
Result of Action
The action of this compound results in significant molecular and cellular effects. For example, it increases the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces apoptotic death of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature , suggesting that it may be less effective or stable under extreme temperatures
Biochemical Analysis
Biochemical Properties
It has been found that similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests that 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile may interact with certain enzymes and proteins, influencing biochemical reactions.
Cellular Effects
In vitro studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can have significant effects on various types of cells . They have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . Additionally, these compounds have been observed to induce apoptotic death of MCF7 cells . It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the observed effects of similar compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentylamine with 3,3-diethoxy-propyne in the presence of copper chloride, 6-methylpicolinic acid, sodium iodide, and potassium carbonate in dimethyl sulfoxide can yield the desired pyrrolo[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and higher yields. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of the desired product in a shorter time frame compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in dimethylformamide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cyclopentylamine, copper chloride, 6-methylpicolinic acid, sodium iodide, potassium carbonate, and dimethyl sulfoxide . Reaction conditions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and apoptosis inducer, making it a candidate for anticancer drug development.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Halogenated Pyrrolo[2,3-d]pyrimidines: These compounds contain halogen atoms at various positions on the pyrimidine ring and exhibit similar biological activities.
Substituted Pyrrolo[2,3-d]pyrimidines: Compounds with different substituents at positions 2, 4, and 6 of the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-2-6-4-10-7(3-9)12-8(6)11-5/h2,4H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBOURSIDYYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.